molecular formula C14H18ClN5O4 B13668038 Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate

Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate

Cat. No.: B13668038
M. Wt: 355.78 g/mol
InChI Key: SLCYGHNGEORWMQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is a chemical compound that features a purine base with a Boc-protected amino group and an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate typically involves multiple steps. One common approach is to start with the purine base, which is then chlorinated to introduce the chloro group at the 6-position. The amino group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. The final step involves esterification to introduce the ethyl ester functionality .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents replacing the chloro group.

    Deprotection: The free amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality, allowing the compound to engage in further chemical or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is unique due to its combination of a purine base, a Boc-protected amino group, and an ethyl ester functionality.

Properties

Molecular Formula

C14H18ClN5O4

Molecular Weight

355.78 g/mol

IUPAC Name

ethyl 2-[6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetate

InChI

InChI=1S/C14H18ClN5O4/c1-5-23-8(21)6-20-7-16-9-10(15)17-12(18-11(9)20)19-13(22)24-14(2,3)4/h7H,5-6H2,1-4H3,(H,17,18,19,22)

InChI Key

SLCYGHNGEORWMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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